3-(Tris(2-ethoxyethoxy)silyl)propylamine
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Overview
Description
3-(Tris(2-ethoxyethoxy)silyl)propylamine: is a silane coupling agent with the molecular formula C15H35NO6Si and a molecular weight of 353.53 g/mol . This compound is known for its ability to enhance the adhesion between organic polymers and inorganic materials, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tris(2-ethoxyethoxy)silyl)propylamine typically involves the reaction of 3-aminopropyltriethoxysilane with ethylene glycol under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid , to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems . The process ensures high yield and purity of the compound, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions: 3-(Tris(2-ethoxyethoxy)silyl)propylamine undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds.
Substitution: The amine group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as titanium isopropoxide or tin octoate .
Substitution: Electrophiles like alkyl halides or acyl chlorides .
Major Products Formed:
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
Chemistry: 3-(Tris(2-ethoxyethoxy)silyl)propylamine is used as a coupling agent to improve the adhesion between organic and inorganic materials in composite materials .
Biology: The compound is employed in the modification of surfaces for biological assays and the immobilization of biomolecules .
Medicine: In the medical field, it is used in the development of drug delivery systems and biocompatible coatings .
Industry: The compound finds applications in the production of adhesives, sealants, and coatings, enhancing their performance and durability .
Mechanism of Action
The mechanism of action of 3-(Tris(2-ethoxyethoxy)silyl)propylamine involves the formation of strong covalent bonds between the silane groups and the surface of inorganic materials . The amine group can interact with organic polymers, creating a robust interface that enhances adhesion . This dual functionality makes it an effective coupling agent in various applications .
Comparison with Similar Compounds
Comparison:
- 3-(Tris(2-ethoxyethoxy)silyl)propylamine has enhanced solubility and flexibility due to the presence of ethoxyethoxy groups, making it more suitable for specific applications requiring these properties .
- 3-(Triethoxysilyl)propylamine and 3-(Trimethoxysilyl)propylamine are more commonly used but may not offer the same level of performance in certain applications .
Properties
CAS No. |
94159-64-5 |
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Molecular Formula |
C15H35NO6Si |
Molecular Weight |
353.53 g/mol |
IUPAC Name |
3-[tris(2-ethoxyethoxy)silyl]propan-1-amine |
InChI |
InChI=1S/C15H35NO6Si/c1-4-17-9-12-20-23(15-7-8-16,21-13-10-18-5-2)22-14-11-19-6-3/h4-16H2,1-3H3 |
InChI Key |
XQLVCMHTXKWHJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCO[Si](CCCN)(OCCOCC)OCCOCC |
Origin of Product |
United States |
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